molecular formula C16H18N4O4 B13848697 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol

4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol

Cat. No.: B13848697
M. Wt: 330.34 g/mol
InChI Key: GEGHSPMNCRNJJY-UHFFFAOYSA-N
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Description

4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro-phenoxy group attached to a pyrimidine ring, which is further linked to a cyclohexanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol typically involves multiple steps, starting with the preparation of the nitro-phenoxy intermediate. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with a suitable halogenated pyrimidine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting nitro-phenoxy-pyrimidine intermediate is then subjected to further reactions to introduce the cyclohexanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The pyrimidine ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

    Coupling: Boronic acids, palladium catalysts, bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while coupling reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol involves its interaction with specific molecular targets. The nitro-phenoxy group can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 4-amino-6-(4-nitro-phenoxy)-pyrimidine share structural similarities.

    Phenoxy Derivatives: Compounds such as 4-(4-nitro-phenoxy)-phenol have similar functional groups.

Uniqueness

4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol is unique due to the combination of its nitro-phenoxy and pyrimidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

4-[[6-(4-nitrophenoxy)pyrimidin-4-yl]amino]cyclohexan-1-ol

InChI

InChI=1S/C16H18N4O4/c21-13-5-1-11(2-6-13)19-15-9-16(18-10-17-15)24-14-7-3-12(4-8-14)20(22)23/h3-4,7-11,13,21H,1-2,5-6H2,(H,17,18,19)

InChI Key

GEGHSPMNCRNJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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